molecular formula C10H11N3O2 B3109960 Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 177842-81-8

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B3109960
CAS RN: 177842-81-8
M. Wt: 205.21 g/mol
InChI Key: CASMZSKBABDDBL-UHFFFAOYSA-N
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Description

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate is a compound that falls under the category of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This class of compounds has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrazines, including this compound, can be synthesized through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a versatile scaffold that is used in organic synthesis and drug development . The structure is mainly based on the pattern and position of the substitution .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines exhibit reactivity that is useful in organic synthesis and drug development . The reactivity of these compounds is mainly based on the pattern and position of the substitution .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. Research indicates its use in the creation of derivatives with significant anti-inflammatory properties. For example, Abignente et al. (1992) synthesized a range of ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates and studied their anti-inflammatory activity in vivo (Abignente et al., 1992). Similarly, Abignente et al. (1992) also synthesized ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates, exploring their pharmacological potential, including anti-inflammatory, analgesic, and ulcerogenic actions (Abignente et al., 1992).

Antimicrobial Activity

The compound also plays a role in developing new antimicrobial agents. Jyothi and Madhavi (2019) conducted research on the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, showing some compounds with promising antimicrobial activities (Jyothi & Madhavi, 2019).

Future Directions

Imidazo[1,2-a]pyrazines, including Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate, have shown promise in various applications in medicinal chemistry . Future developments in this field may focus on exploring the biological activity of these compounds and developing new synthetic methods .

properties

IUPAC Name

ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-7(2)4-11-5-9(13)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASMZSKBABDDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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